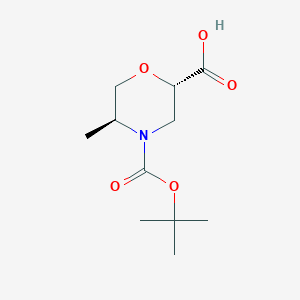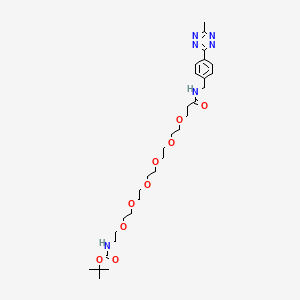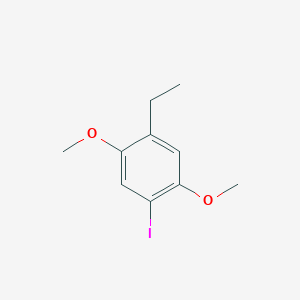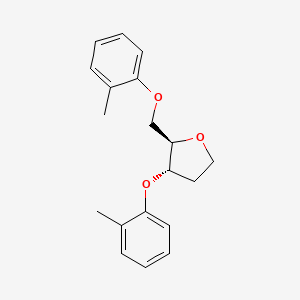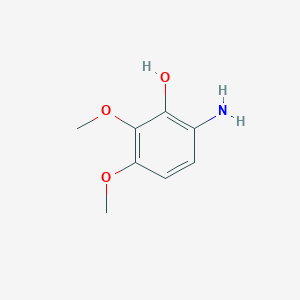![molecular formula C26H24FN3O6 B14047002 N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B14047002.png)
N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dxd, also known as an exatecan derivative, is a potent DNA topoisomerase I inhibitor. It is primarily used as a payload in antibody-drug conjugates (ADCs) targeting HER2-positive cancers. Dxd has shown significant efficacy in treating various cancers, including breast cancer, by inhibiting the replication of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dxd involves the derivatization of camptothecin, a well-known topoisomerase I inhibitor.
Industrial Production Methods
Industrial production of Dxd involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the efficacy and safety of the compound. The production also involves the use of advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Dxd undergoes various chemical reactions, including:
Oxidation: Dxd can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on Dxd, altering its activity.
Substitution: Dxd can undergo substitution reactions where functional groups are replaced with other groups to enhance its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving Dxd include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired modifications without compromising the compound’s integrity .
Major Products Formed
The major products formed from these reactions include various derivatives of Dxd with modified functional groups. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .
Aplicaciones Científicas De Investigación
Dxd has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study topoisomerase I inhibition and its effects on DNA replication.
Biology: Investigated for its cytotoxic effects on cancer cells and its potential as a therapeutic agent.
Medicine: Incorporated into ADCs for targeted cancer therapy, showing significant efficacy in treating HER2-positive cancers
Industry: Used in the development of new ADCs and other therapeutic agents for cancer treatment
Mecanismo De Acción
Dxd exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication. The compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of the cleaved DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets of Dxd include the topoisomerase I enzyme and the DNA strands involved in replication .
Comparación Con Compuestos Similares
Similar Compounds
Camptothecin: The parent compound of Dxd, also a topoisomerase I inhibitor.
Irinotecan: A camptothecin derivative used in chemotherapy.
Topotecan: Another camptothecin derivative used in cancer treatment.
Uniqueness of Dxd
Dxd is unique due to its enhanced potency and ability to be conjugated with antibodies for targeted delivery. This allows for higher efficacy in treating HER2-positive cancers with reduced systemic toxicity compared to traditional chemotherapy agents .
Propiedades
Fórmula molecular |
C26H24FN3O6 |
|---|---|
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
N-[(10S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide |
InChI |
InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17?,26-/m0/s1 |
Clave InChI |
PLXLYXLUCNZSAA-KKFPZRRJSA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




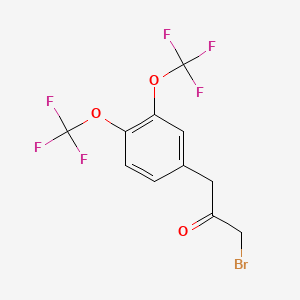

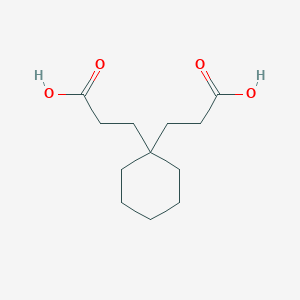
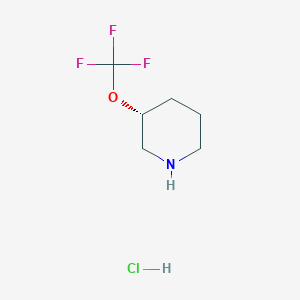

![3-(5-Carboxypentyl)-2-[7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B14046954.png)
